6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 1,2,4-triazole moiety and a piperidinylmethyl group linked to a 5-(trifluoromethyl)pyridine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole and pyridine moieties may facilitate hydrogen bonding and π-π interactions, respectively .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)14-1-2-15(23-9-14)26-7-5-13(6-8-26)10-27-17(29)4-3-16(25-27)28-12-22-11-24-28/h1-4,9,11-13H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUDQYBUIEHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its pharmacological significance.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps that include the formation of the triazole and piperidine moieties. The triazole ring is often synthesized through a "click" reaction, which is known for its efficiency in forming heterocycles. The piperidine component can be introduced via nucleophilic substitution reactions. The final product is characterized by a dihydropyridazinone structure that contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring is capable of forming hydrogen bonds with amino acid residues in enzyme active sites, leading to the inhibition of enzyme activity. This property is crucial for compounds targeting metabolic pathways.
- Receptor Modulation : The piperidine moiety interacts with receptor proteins, potentially modulating their function. This can lead to various biological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating efficacy against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in the pyridine ring enhances lipophilicity, which may improve cell membrane penetration and increase antimicrobial potency.
Antitumor Activity
Research indicates that triazole derivatives can possess antitumor activity. For example, compounds structurally related to the target molecule have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies reveal that modifications in the aromatic rings significantly influence their anticancer properties.
| Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast Cancer) |
| Compound B | 8.3 | HeLa (Cervical Cancer) |
| Compound C | 15.0 | A549 (Lung Cancer) |
Neuroprotective Effects
Some studies suggest that triazole-containing compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position them as potential candidates for treating neurodegenerative diseases.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of triazole derivatives against ESKAPE pathogens and found that modifications in the piperidine and pyridine rings significantly enhanced antibacterial activity.
- Antitumor Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and potential as therapeutic agents.
- Neuroprotection : Preliminary data from animal models indicate that certain derivatives can reduce neuronal death in models of oxidative stress, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Triazole vs. Other Heterocycles
The 1,2,4-triazole substituent in the target compound contrasts with:
Piperidine-Pyridine Side Chain
The 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl group is a key differentiator. Similar compounds, such as 6-[3-(benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one (), utilize indole or benzyloxy groups instead. The trifluoromethylpyridine moiety likely enhances membrane permeability and target affinity compared to bulkier aromatic substituents .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- The trifluoromethyl group may improve blood-brain barrier penetration relative to non-fluorinated analogs (e.g., ).
- The piperidine linker could reduce conformational flexibility, increasing target selectivity compared to compounds with linear alkyl chains .
Comparative Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
